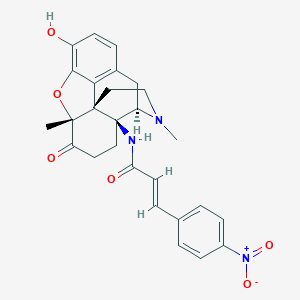
3,5-Difluorobenzyl bromide
Übersicht
Beschreibung
3,5-Difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzyl bromide where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is typically a colorless to light yellow liquid and is known for its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry .
Wirkmechanismus
Target of Action
3,5-Difluorobenzyl bromide is primarily used as an organic synthesis intermediate . It is utilized in the synthesis of biologically active molecules and pharmaceutical compounds . .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. As an intermediate, it can participate in various chemical reactions to form different compounds . The exact interaction with its targets would depend on the specific synthesis pathway it is used in.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the final compounds it helps synthesize. As an intermediate, it doesn’t directly interact with biochemical pathways but contributes to the formation of compounds that do .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, its synthesis involves a reaction at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzyl bromide can be achieved through the bromination of 3,5-difluorotoluene. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine in the presence of a catalyst under controlled temperature and pressure conditions is a common approach .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products .
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines in the presence of a base like triethylamine to form 3,5-difluorobenzylamines.
Alcohols: Reaction with alcohols under basic conditions to form ethers.
Thiols: Reaction with thiols to form thioethers.
Major Products: The major products formed from these reactions include 3,5-difluorobenzylamines, 3,5-difluorobenzyl ethers, and 3,5-difluorobenzyl thioethers .
Wissenschaftliche Forschungsanwendungen
3,5-Difluorobenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials
Vergleich Mit ähnlichen Verbindungen
Benzyl bromide: Lacks the fluorine substituents, making it less reactive in certain nucleophilic substitution reactions.
3,4-Difluorobenzyl bromide: Similar structure but with fluorine atoms at the 3 and 4 positions, leading to different reactivity and applications
2,6-Difluorobenzyl bromide: Fluorine atoms at the 2 and 6 positions, which can influence the electronic properties and reactivity of the compound.
Uniqueness: 3,5-Difluorobenzyl bromide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of molecules where precise control over reactivity is required .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVNRFSKRFPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333844 | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141776-91-2 | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-Difluorobenzyl bromide in the synthesis described in the research?
A1: [] this compound acts as an alkylating agent in the synthesis of 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. It reacts with 2,4-dihydroxylacetonephenone in the presence of potassium carbonate, resulting in the substitution of a hydrogen atom in the 2,4-dihydroxylacetonephenone molecule with the 3,5-difluorobenzyl group. This reaction highlights the compound's reactivity as an alkyl halide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)



![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)



